molecular formula C18H13BrN2O6 B3607023 {2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid

{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid

Cat. No.: B3607023
M. Wt: 433.2 g/mol
InChI Key: FNIUXBDAZPIJKG-ACAGNQJTSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a ring of six carbon atoms with alternating single and double bonds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as deboronation of boronic esters . Protodeboronation is a process where a boron atom is removed from a molecule, often replaced by a hydrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on the compound , I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, the presence of a nitro group (-NO2) can make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the structure of the compound and measured experimentally .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often studied in the context of biological systems, such as how a drug interacts with a receptor in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, health hazards, and proper handling procedures .

Future Directions

The future directions for research on a compound depend on its potential applications. This could include developing new synthetic methods, studying its reactivity under different conditions, or exploring its use in fields like medicine or materials science .

Properties

IUPAC Name

2-[2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O6/c1-26-16-7-11(6-15(19)18(16)27-10-17(22)23)5-13(9-20)12-3-2-4-14(8-12)21(24)25/h2-8H,10H2,1H3,(H,22,23)/b13-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIUXBDAZPIJKG-ACAGNQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid
Reactant of Route 2
{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid
Reactant of Route 3
{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid
Reactant of Route 4
{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid
Reactant of Route 5
{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid
Reactant of Route 6
{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid

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